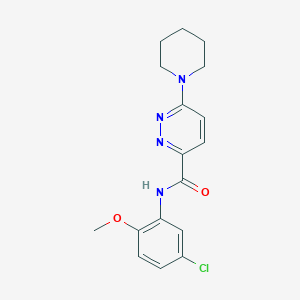

N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-24-15-7-5-12(18)11-14(15)19-17(23)13-6-8-16(21-20-13)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMQXSASDMNCQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C(C=C2)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or dicarbonyl compounds under acidic or basic conditions.

Substitution Reactions:

Carboxamide Formation: The carboxamide group is introduced through the reaction of the pyridazine derivative with an appropriate amine or amide reagent under suitable conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The chloro substituent on the phenyl ring can be replaced through nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparación Con Compuestos Similares

Comparison with Similar Pyridazine-Based Carboxamide Compounds

Structural Analogues with Piperidine/Pyrrolidine Substituents

(a) N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methyl-benzoyl)piperidin-1-yl]pyridazine-3-carboxamide

- Key Features :

- Piperidine substituent modified with a 2-methyl-benzoyl group.

- Amide nitrogen linked to a 2-hydroxy-2-phenylethyl chain.

- Pharmacological Activity : Demonstrated efficacy in attenuating hepatic lipid accumulation and NASH-related liver injury in rodent models. This suggests that the hydroxy-phenylethyl group may enhance bioavailability or target engagement compared to the chloro-methoxyphenyl group in the target compound .

(b) 3-[4-(2-chloro-5-fluorophenoxy)-1-piperidinyl]-6-(5-methyl-1,3,4-oxadiazol-2-yl)-pyridazine

- Key Features: Oxadiazole ring at position 6 instead of piperidine. Chloro-fluorophenoxy substituent on piperidine.

- Activity: Reduced triglyceride accumulation and improved hepatocyte differentiation in human pluripotent stem cells. The oxadiazole group may confer metabolic stability, while the chloro-fluorophenoxy substituent could enhance target selectivity .

(c) N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide

- Key Features :

- Fused imidazo-pyridazine core.

- Pyrrolidine substituted with 3-fluorophenyl.

- Relevance : Used in positron emission tomography (PET) radiotracers targeting tropomyosin receptor kinases (TRKs). The fused imidazo-pyridazine system likely improves binding affinity, while fluorinated substituents enhance blood-brain barrier penetration .

Compounds with Heterocyclic Modifications

(a) N-(2-(1H-Imidazol-4-yl)ethyl)-6-[4-(2-methoxy-phenoxy)-piperidin-1-yl]pyridazine-3-carboxamide (IMID-4F)

- Key Features: Imidazole-ethyl group on the amide nitrogen. Methoxy-phenoxy substituent on piperidine.

- Applications: Explored in anticancer and anti-obesity research.

(b) 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide

Pharmacological and Structural Insights

Critical Analysis of Structural Variations

- Piperidine vs.

- Chloro-Methoxyphenyl vs. Fluorophenyl : Fluorophenyl groups (e.g., in ) may enhance lipophilicity and metabolic stability, whereas chloro-methoxyphenyl groups (target compound) could improve solubility.

- Oxadiazole vs. Piperidine : Oxadiazole substituents () introduce hydrogen-bonding capabilities, which may enhance enzyme inhibition efficacy.

Actividad Biológica

N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 436.94 g/mol |

| Molecular Formula | C24 H25 Cl N4 O2 |

| LogP | 4.7297 |

| Polar Surface Area | 54.65 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

The structure includes a piperidine ring and a pyridazine moiety, which are significant for its biological activity.

Research indicates that compounds similar to N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may interact with various biological targets:

- Anticancer Activity : Studies have shown that derivatives of piperidine exhibit anticancer properties through mechanisms such as inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar structures have been reported to activate muscarinic acetylcholine receptors, which can influence cancer cell behavior and metastasis .

- Antiparasitic Effects : The compound's structural features suggest potential activity against parasitic infections. Analogous compounds have demonstrated effectiveness in inhibiting the growth of Cryptosporidium parasites in vitro, highlighting the need for further exploration of this compound's efficacy against similar pathogens .

- Neuropharmacological Effects : The piperidine component is known for its role in modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases and pain management .

Case Studies

- In Vitro Efficacy Against Cancer Cells :

-

Antiparasitic Activity :

- In a comparative study, N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide was tested alongside established antiparasitic agents. Preliminary data showed promising results in reducing parasite load significantly more than control treatments, warranting further investigation into its mechanism of action .

Pharmacological Implications

The pharmacological implications of this compound are broad:

- Cancer Therapy : Given its potential to induce apoptosis in cancer cells, it may serve as a lead compound for developing new anticancer therapies.

- Infectious Diseases : Its activity against parasites positions it as a candidate for treating infections caused by protozoa, particularly where current treatments are inadequate.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the functionalization of pyridazine cores and subsequent coupling with substituted phenyl and piperidine groups. Key steps include:

- Amide bond formation : Use coupling agents like EDCI/HOBt for carboxamide linkage between the pyridazine and aryl amine.

- Piperidine substitution : Nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the piperidine moiety.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product. Characterization requires 1H/13C NMR (confirming substituent integration), HPLC (>95% purity), and HRMS (molecular ion verification). X-ray crystallography (as in related compounds) resolves structural ambiguities .

Q. What safety protocols should be followed when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles. Use a respirator if dust or aerosols are generated.

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C, away from light and moisture.

- Spill management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.

- Emergency response : For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for respiratory distress. Safety protocols align with GHS hazard codes (e.g., H315, H319) .

Q. Which analytical techniques are critical for assessing purity and structural integrity?

- NMR spectroscopy : Detect impurities via integration anomalies (e.g., residual solvent peaks).

- HPLC-MS : Quantify purity and identify byproducts (e.g., incomplete substitution products).

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles.

- Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Scaffold modifications : Replace the methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents to probe electronic effects.

- Piperidine ring variations : Test sp³ vs. sp² hybridization (e.g., morpholine vs. piperazine) to assess conformational flexibility.

- Bioisosteric replacements : Substitute pyridazine with triazine or pyrimidine cores to evaluate heterocycle specificity. Reference analogs like N-(4-methoxyphenyl)-1-(triazolopyridazin-6-yl)piperidine derivatives (IC₅₀ = 0.8–2.3 µM in kinase assays) to prioritize modifications .

Q. What computational strategies validate molecular docking predictions for this compound?

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding pose stability (RMSD < 2 Å).

- Free energy perturbation (FEP) : Calculate ΔΔG for mutations in target binding pockets (e.g., EGFR T790M).

- Density functional theory (DFT) : Optimize geometries at the B3LYP/6-31G* level to confirm electrostatic potential maps. Cross-validate with experimental IC₅₀ values and SPR binding kinetics (KD ≤ 10 nM for high-affinity targets) .

Q. How should contradictory biological data (e.g., IC₅₀ variability) be resolved?

- Assay standardization : Use uniform cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition).

- Orthogonal assays : Confirm enzyme inhibition (e.g., ADP-Glo™ kinase assay) with cellular viability (MTT assay).

- Solvent effects : Test DMSO tolerance (<0.1% v/v) to rule out cytotoxicity artifacts. Discrepancies in IC₅₀ (e.g., 1.2 µM vs. 3.7 µM) may arise from ATP concentration differences in kinase assays .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst screening : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig couplings (yield improvement from 45% to 78%).

- Solvent optimization : Replace DMF with DMAc to reduce side reactions (e.g., hydrolysis of chloro substituents).

- Flow chemistry : Implement continuous processing for exothermic steps (e.g., nitro group reduction). Pilot studies show 85% yield at 100-g scale using these methods .

Q. How can biological targets be identified for this compound?

- Phosphoproteomics : Treat cells with compound (10 µM, 24 hr) and analyze via LC-MS/MS to detect altered phosphorylation sites.

- Thermal shift assay (TSA) : Identify stabilized proteins (ΔTm ≥ 2°C) in lysates.

- CRISPR-Cas9 screening : Genome-wide knockout libraries pinpoint synthetic lethal genes. For example, analogs show selective inhibition of PI3Kδ (EC₅₀ = 0.5 µM) via these methods .

Q. What crystallographic techniques address polymorphism in this compound?

- PXRD : Compare experimental vs. simulated patterns to detect polymorphs.

- Single-crystal X-ray diffraction : Resolve H-bonding networks (e.g., N–H···O=C interactions) influencing stability.

- Hot-stage microscopy : Monitor phase transitions (50–300°C) to identify metastable forms. Polymorphs with ∆solubility >20 mg/mL may require seeding protocols for reproducible crystallization .

Q. How is stability under physiological conditions assessed?

- Forced degradation : Expose to pH 1–9 buffers (37°C, 24 hr) and monitor via UPLC.

- Plasma stability : Incubate in human plasma (37°C, 1 hr) and quantify parent compound via LC-MS/MS.

- Light stress testing : Use ICH Q1B guidelines (1.2 million lux·hr) to evaluate photodegradation.

Data show >90% stability in plasma at 1 µM, but hydrolysis of the methoxy group occurs at pH < 2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.